2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 149989-79-7
Cat. No.: VC0141131
Molecular Formula: C13H18BBrO2
Molecular Weight: 296.999
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149989-79-7 |
|---|---|
| Molecular Formula | C13H18BBrO2 |
| Molecular Weight | 296.999 |
| IUPAC Name | 2-[(2-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3 |
| Standard InChI Key | SJTVNJJAXZVOCQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2Br |
Introduction
Chemical Structure and Properties
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 149989-79-7) is an organoboron compound with the molecular formula C₁₃H₁₈BBrO₂ and a molecular weight of approximately 297 g/mol . The compound features a dioxaborolane ring structure that contains boron, oxygen, and carbon atoms, with a distinctive 2-bromophenyl group connected via a methylene bridge.
The dioxaborolane moiety constitutes the core structure with four methyl substituents at the 4,4,5,5-positions, which significantly enhance the compound's stability and solubility in organic solvents . The presence of these tetramethyl substituents contributes to the compound's resilience under various reaction conditions while facilitating its handling in laboratory settings.
Physical and Chemical Properties
The physical properties of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include its appearance as a white to off-white solid under standard conditions. The compound exhibits excellent stability when stored appropriately, protected from moisture and air. Its solubility profile demonstrates good dissolution in common organic solvents including dichloromethane, tetrahydrofuran, and toluene, while showing limited solubility in water and highly polar solvents.
Structural Identifiers
The compound can be identified using several technical descriptors as outlined in Table 1.
Table 1: Structural Identifiers of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Identifier Type | Value |
|---|---|
| CAS Number | 149989-79-7 |
| Molecular Formula | C₁₃H₁₈BBrO₂ |
| Molecular Weight | 297 g/mol |
| IUPAC Name | 2-[(2-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| SMILES | BrC=1C=CC=CC1CB2OC(C)(C)C(O2)(C)C |
| InChI | InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3 |
| InChI Key | SJTVNJJAXZVOCQ-UHFFFAOYSA-N |
Applications in Organic Synthesis
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis, participating in multiple reaction pathways that facilitate the construction of complex molecules.
Versatile Building Block
The compound functions as a crucial intermediate in the synthesis of complex organic molecules, particularly those relevant to pharmaceutical development and agrochemical research . Its utility stems from the presence of two reactive functional groups:
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The boronate ester group, which can participate in various coupling reactions
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The bromine atom at the ortho position of the phenyl ring, which can serve as an additional reaction site for further transformations
This dual functionality allows for sequential and selective chemical modifications, enabling the construction of intricate molecular architectures with precise control over regiochemistry and stereochemistry.
Functional Group Transformations
The dioxaborolane moiety in 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo several functional group transformations:
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Oxidation to yield the corresponding alcohol
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Amination to form primary amines
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Homologation to extend the carbon chain
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Halogenation to introduce various halogen atoms
These transformations further expand the synthetic utility of the compound, allowing chemists to access diverse structural motifs from a single precursor.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds between unsaturated organic compounds .
Mechanism and Conditions
In Suzuki-Miyaura cross-coupling reactions, 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically reacts with aryl or vinyl halides in the presence of a palladium catalyst and a suitable base. The general reaction scheme involves:
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Oxidative addition of the aryl or vinyl halide to the palladium catalyst
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Transmetalation involving the boronate ester
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Reductive elimination to form the new carbon-carbon bond
The reaction conditions often include:
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling with 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Parameter | Common Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/P(t-Bu)₃ |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH |
| Solvent | THF, dioxane, DMF, toluene/water mixtures |
| Temperature | 60-100°C |
| Reaction Time | 1-24 hours |
Synthetic Advantages
The use of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling offers several advantages:
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High regioselectivity and stereoselectivity
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Tolerance of various functional groups
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Mild reaction conditions compared to other cross-coupling methods
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Environmental friendliness due to lower toxicity of boron compounds compared to organostannanes or organomercury compounds
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Stability under aqueous conditions, allowing for aqueous workup procedures
These advantages make the compound particularly valuable in the synthesis of complex pharmaceutical intermediates and advanced materials where precise structural control is essential.
Pharmaceutical and Material Science Applications
The unique structural features and reactivity profile of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it valuable in pharmaceutical research and material science applications.
Pharmaceutical Development
In pharmaceutical research, the compound serves as a precursor for synthesizing biologically active molecules through carbon-carbon bond formation reactions . Specific applications include:
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The development of novel heterocyclic scaffolds for medicinal chemistry
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The synthesis of arylated amino acids and peptides
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The construction of complex natural product analogues
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The preparation of labeled compounds for pharmacokinetic studies
The ability to form carbon-carbon bonds under mild conditions makes 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane particularly useful for introducing benzyl moieties into sensitive biological molecules without disrupting existing functional groups.
Material Science
In material science, the compound contributes to the development of advanced materials with specialized properties :
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Conjugated polymers for organic electronics
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Fluorescent materials for sensing applications
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Advanced composite materials with enhanced mechanical or thermal properties
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Functionalized surfaces for specific applications
The precise control over carbon-carbon bond formation using 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enables materials scientists to design molecules with specific geometries and electronic properties, crucial for applications in organic electronics and photonics.
Characterization Methods
The characterization of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a combination of spectroscopic and analytical techniques.
Additional Characterization Techniques
Comprehensive characterization typically includes:
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy: Identifying functional group stretching and bending vibrations
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X-ray Crystallography: Determining the three-dimensional structure and confirming molecular geometry
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Elemental Analysis: Confirming the elemental composition matching the theoretical values
These complementary techniques provide a complete picture of the compound's structure, purity, and key physicochemical properties.
Research Findings and Developments
Recent research has focused on optimizing the conditions for Suzuki-Miyaura reactions involving 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related boronate esters. These developments include:
Catalytic Systems
Researchers have explored various catalytic systems to enhance the efficiency of cross-coupling reactions involving 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Novel palladium catalysts with tailored ligands have demonstrated improved activity, allowing for:
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Lower catalyst loadings (< 1 mol%)
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Shorter reaction times
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Milder reaction conditions
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Expanded substrate scope
These advancements have made the use of the compound more economically viable and environmentally friendly for large-scale applications.
Novel Applications
Emerging applications of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
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Development of fluorescent probes for biological imaging, leveraging the compound's ability to participate in precise molecular engineering
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Creation of environmental monitoring tools, where the compound serves as a key intermediate in the synthesis of sensor molecules
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Utilization in flow chemistry protocols, enabling continuous processing and scaling of reactions involving the compound
These novel applications continue to expand the utility of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane beyond traditional synthetic organic chemistry.
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